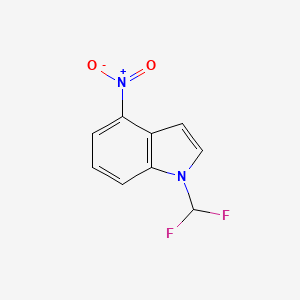
1-(difluoromethyl)-4-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(difluoromethyl)-4-nitro-1H-indole” is a compound that contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has a nitro group (-NO2) attached at the 4-position and a difluoromethyl group (-CF2H) at the 1-position .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the nitration of indole to introduce the nitro group, followed by a halogenation and then a nucleophilic substitution to introduce the difluoromethyl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar indole ring system, with the nitro group likely contributing to the electron-withdrawing nature, and the difluoromethyl group adding elements of polarity .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electron-withdrawing nitro group and the electron-donating difluoromethyl group. The presence of these groups could make the compound susceptible to various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the nitro group might increase its acidity, while the difluoromethyl group could enhance its lipophilicity .Safety And Hazards
Future Directions
The future research directions could involve studying the biological activity of this compound, given the prevalence of the indole ring in bioactive compounds. Additionally, further studies could explore its reactivity and potential applications in material science or as a building block in organic synthesis .
properties
IUPAC Name |
1-(difluoromethyl)-4-nitroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2/c10-9(11)12-5-4-6-7(12)2-1-3-8(6)13(14)15/h1-5,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMCEYWGNCCUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2C(F)F)C(=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-4-nitro-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


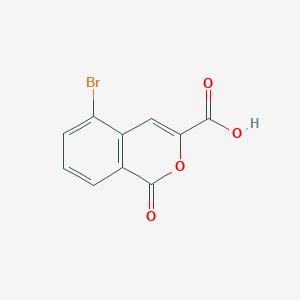
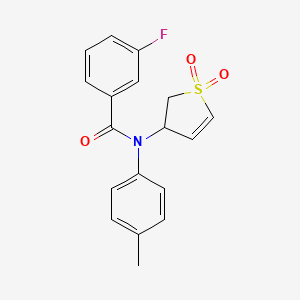

![Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)

![[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2879303.png)

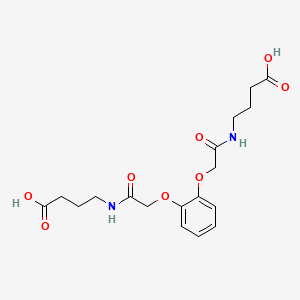


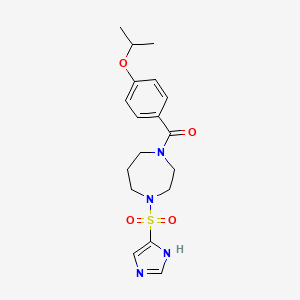

![(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879315.png)